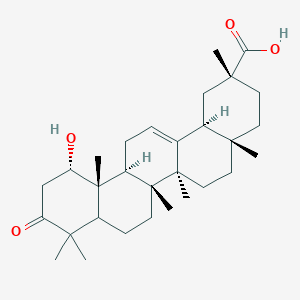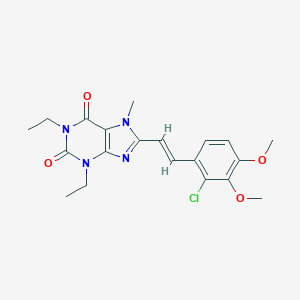![molecular formula C19H17N5O2S B234241 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, commonly known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MTDP is a synthetic compound that has been designed to target specific biological processes, making it a promising candidate for the development of new drugs.
Mechanism of Action
MTDP exerts its biological effects by targeting specific molecular pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MTDP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
MTDP has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yield and purity. MTDP is also highly selective for specific molecular targets, making it a valuable tool for studying biological processes. However, one limitation of MTDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MTDP. One area of interest is the development of new drugs based on the structure of MTDP. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is the study of the molecular mechanisms underlying the biological effects of MTDP. Understanding these mechanisms could lead to the development of new drugs for the treatment of inflammation, cancer, and diabetes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTDP, including its absorption, distribution, metabolism, and excretion in vivo.
Synthesis Methods
The synthesis of MTDP involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-1,2,4-triazole-5-thiol in the presence of ammonium acetate and acetic acid. The resulting compound is then subjected to a coupling reaction with 2-phenylacetyl chloride to obtain MTDP. The synthesis of MTDP has been optimized to achieve high yield and purity, making it a viable candidate for further research.
Scientific Research Applications
MTDP has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MTDP has also been studied for its potential use as an anti-diabetic agent. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new drugs for the treatment of diabetes.
properties
Product Name |
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
|---|---|
Molecular Formula |
C19H17N5O2S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-19-24(12)23-18(27-19)14-8-9-16(26-2)15(11-14)20-17(25)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,20,25) |
InChI Key |
LVQYYQAOENNNFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)

![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)


![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)